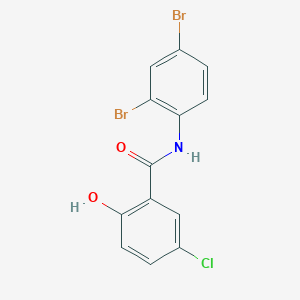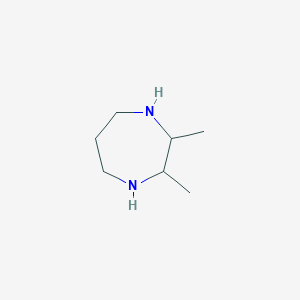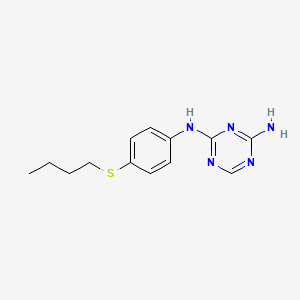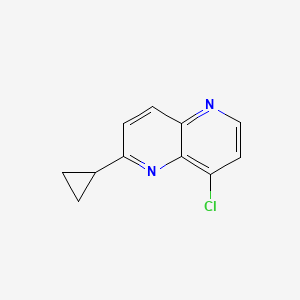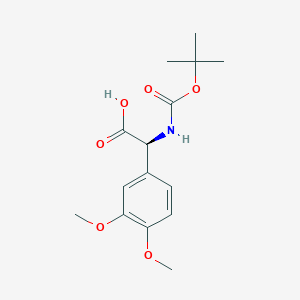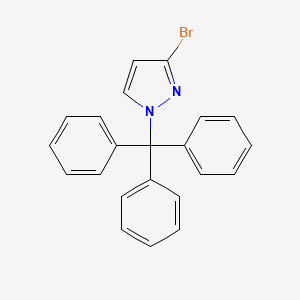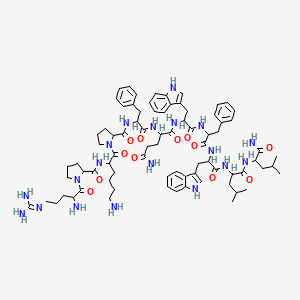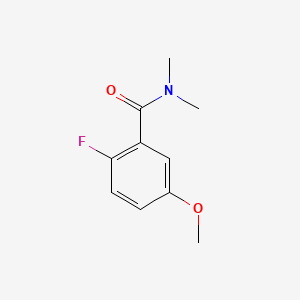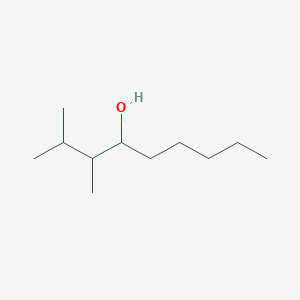
2,3-Dimethylnonan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylnonan-4-ol is an organic compound with the molecular formula C11H24O It is a branched-chain alcohol, characterized by the presence of two methyl groups attached to the second and third carbon atoms of a nonane chain, with a hydroxyl group on the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnonan-4-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a suitable alkyl halide reacts with a Grignard reagent to form the desired alcohol. For instance, this compound can be synthesized by reacting 2,3-dimethyl-1-bromononane with magnesium in dry ether to form the Grignard reagent, which is then treated with formaldehyde followed by hydrolysis to yield the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is advantageous due to its scalability and efficiency. The process typically requires a metal catalyst such as palladium or platinum and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2,3-Dimethylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,3-Dimethylnonan-4-one (ketone) or 2,3-Dimethylnonanoic acid (carboxylic acid).
Reduction: 2,3-Dimethylnonane (alkane).
Substitution: 2,3-Dimethylnonan-4-chloride (alkyl chloride).
科学研究应用
2,3-Dimethylnonan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized as a solvent or intermediate in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2,3-Dimethylnonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the hydrophobic nonane chain allows the compound to interact with lipid membranes, affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
- 2,4-Dimethylnonan-4-ol
- 2,3-Dimethyloctan-4-ol
- 2,3-Dimethylundecan-4-ol
Comparison
Compared to its analogs, 2,3-Dimethylnonan-4-ol is unique due to its specific branching pattern and chain length, which influence its physical and chemical properties. For instance, the position of the methyl groups can affect the compound’s boiling point, solubility, and reactivity. This uniqueness makes it a valuable compound for targeted applications in research and industry.
属性
CAS 编号 |
53398-71-3 |
|---|---|
分子式 |
C11H24O |
分子量 |
172.31 g/mol |
IUPAC 名称 |
2,3-dimethylnonan-4-ol |
InChI |
InChI=1S/C11H24O/c1-5-6-7-8-11(12)10(4)9(2)3/h9-12H,5-8H2,1-4H3 |
InChI 键 |
SPOXXEQGHQDQFN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C(C)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


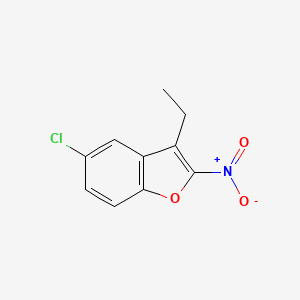
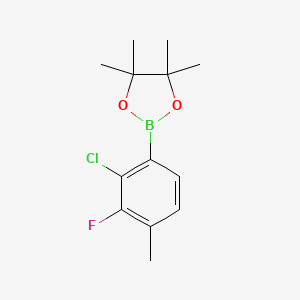
![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)

